molecular formula C13H12N4O3S B7715187 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide

4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide

Cat. No. B7715187
M. Wt: 304.33 g/mol
InChI Key: NJXHGNMJLWWOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide has several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been shown to reduce the expression of adhesion molecules involved in the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide in lab experiments is its potential as an anti-inflammatory agent. This compound has been shown to have potent anti-inflammatory effects and may be useful in the development of new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide. One area of interest is in the development of new drugs for the treatment of inflammatory diseases. This compound has shown promise as an anti-inflammatory agent and may be useful in the development of new drugs that target inflammatory pathways. Another area of interest is in the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits inflammatory pathways and to identify other potential targets for drug development. Additionally, studies are needed to determine the safety and efficacy of this compound in animal models and in humans.

Synthesis Methods

The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide involves a series of chemical reactions. The starting materials are furan-2-carboxylic acid, thiazol-2-amine, and 3-amino-5-mercapto-1,2,4-oxadiazole. These compounds are reacted in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt) to form the desired product.

Scientific Research Applications

4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)butanamide has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to have potential as an anti-inflammatory agent and has been studied for its effects on various inflammatory markers.

properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c18-10(15-13-14-6-8-21-13)4-1-5-11-16-12(17-20-11)9-3-2-7-19-9/h2-3,6-8H,1,4-5H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXHGNMJLWWOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.